molecular formula C12H11NO2S B14575949 Pyridine, 5-(methylsulfonyl)-2-phenyl- CAS No. 61340-85-0

Pyridine, 5-(methylsulfonyl)-2-phenyl-

Cat. No.: B14575949
CAS No.: 61340-85-0
M. Wt: 233.29 g/mol
InChI Key: DQONZIRZYKTJIA-UHFFFAOYSA-N
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Description

Pyridine, 5-(methylsulfonyl)-2-phenyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the 5-position of the pyridine ring is substituted with a methylsulfonyl group and the 2-position is substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 5-(methylsulfonyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylpyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Pyridine, 5-(methylsulfonyl)-2-phenyl- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal complexes may be employed to enhance the efficiency of the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 5-(methylsulfonyl)-2-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methylsulfonyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding sulfide .

Scientific Research Applications

Pyridine, 5-(methylsulfonyl)-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 5-(methylsulfonyl)-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing the binding .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.

    Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.

    Thiophene: A five-membered aromatic heterocycle with a sulfur atom.

Uniqueness

Pyridine, 5-(methylsulfonyl)-2-phenyl- is unique due to the presence of both a methylsulfonyl and a phenyl group, which impart distinct chemical and physical properties.

Properties

CAS No.

61340-85-0

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

5-methylsulfonyl-2-phenylpyridine

InChI

InChI=1S/C12H11NO2S/c1-16(14,15)11-7-8-12(13-9-11)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

DQONZIRZYKTJIA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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